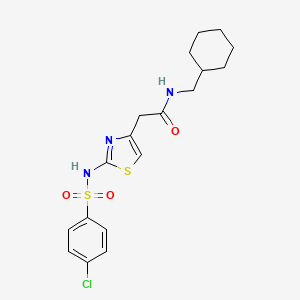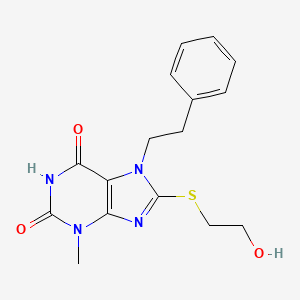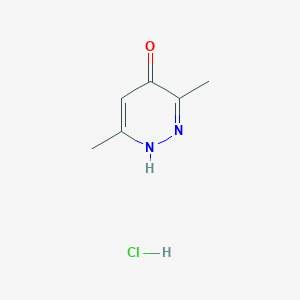![molecular formula C19H14FN5O3 B2750521 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 899737-73-6](/img/structure/B2750521.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential antitubercular properties . The most potent derivative in this class, according to one study, is N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Aplicaciones Científicas De Investigación
Peripheral Benzodiazepine Receptor Study
Research has explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds for studying the peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds, due to their high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), offer valuable insights into PBR expression in neurodegenerative disorders. The biodistribution studies in rats have shown the distribution of radioactivity of these compounds paralleling the known localization of PBRs, indicating their potential as imaging agents for PBR expression in neurodegenerative diseases (Fookes et al., 2008).
Translocator Protein (TSPO) Ligands
Another area of application is in the development of selective ligands for the translocator protein (18 kDa, TSPO), which is recognized as an early biomarker of neuroinflammatory processes. A series of pyrazolo[1,5-a]pyrimidines, similar to DPA-714, were synthesized and evaluated in vitro for their potential to bind TSPO. These compounds displayed subnanomolar affinity for TSPO, comparable to that of DPA-714. Their radiolabeling with fluorine-18 and biodistribution investigated through PET imaging on a rodent model of neuroinflammation confirmed their potential as in vivo PET radiotracers, especially highlighting [(18)F]23 for its significant higher ipsi- to contralateral ratio than the parent molecule [(18)F]2 in vivo (Damont et al., 2015).
Cancer Imaging
The discovery and development of novel TSPO ligands for cancer imaging also represent a significant application. For instance, focused library synthesis led to the identification of a novel TSPO ligand with enhanced affinity compared to DPA-714. Radiolabeling with fluorine-18 facilitated the production of a high radiochemical yield and specific activity compound, demonstrating improved probes for molecular imaging of TSPO-expressing cancers. This advancement provides a promising approach for cancer diagnosis and monitoring, highlighting the compound's potential for in vivo studies (Tang et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms, have been described in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Pharmacokinetics
It is noted that all the potent compounds from a series of similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have displayed in vitro activity against the gfp reporter strain of mycobacterium tuberculosis with mic90 values of 0488–625 µM .
Action Environment
The synthesis and structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-13-6-8-14(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)23-17(26)11-28-15-4-2-1-3-5-15/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGQZICGDVTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2750453.png)
![4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B2750455.png)
![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,2-dichloroacetate](/img/structure/B2750457.png)

